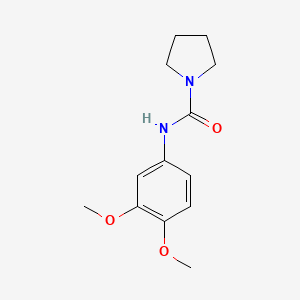
N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, commonly known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been found to have a range of biological effects. In
Wissenschaftliche Forschungsanwendungen
DMPP has been widely used as a pharmacological tool in scientific research. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing its activity. This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. DMPP has also been found to modulate the activity of other receptors, including the GABA-A receptor and the 5-HT3 receptor.
Wirkmechanismus
DMPP exerts its pharmacological effects by binding to the allosteric site of the α7 nicotinic acetylcholine receptor, increasing its sensitivity to acetylcholine. This results in an increase in the activity of the receptor, leading to downstream effects such as increased calcium influx and neurotransmitter release.
Biochemical and Physiological Effects
DMPP has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as reduce inflammation and pain perception. DMPP has also been found to have anxiolytic and antidepressant effects, possibly through its modulation of the GABA-A receptor and the 5-HT3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in lab experiments. It is a highly selective modulator of the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. DMPP is also relatively stable and can be easily synthesized, making it a cost-effective option for researchers.
However, there are also limitations to the use of DMPP in lab experiments. Its effects may be influenced by factors such as age, sex, and genetic background, making it important to carefully control for these variables in experimental design. Additionally, DMPP has been found to have some off-target effects, such as modulating the activity of other receptors, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on DMPP. One area of interest is the role of the α7 nicotinic acetylcholine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMPP has been found to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, further research is needed to fully understand the effects of DMPP on other receptors, such as the GABA-A receptor and the 5-HT3 receptor, and how these effects may contribute to its pharmacological profile.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, or DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, leading to a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, DMPP has several potential future directions for research, including its role in neurodegenerative diseases and its effects on other receptors.
Synthesemethoden
DMPP can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine-1-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Alternatively, DMPP can be synthesized through the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine and subsequent coupling with N,N'-dicyclohexylcarbodiimide.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-6-5-10(9-12(11)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADUQTYHPKJXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


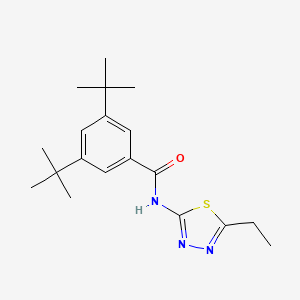

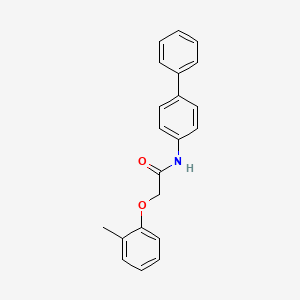
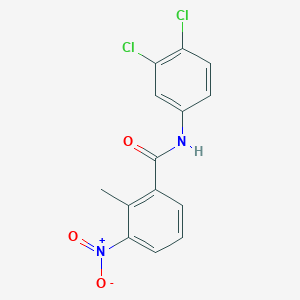
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
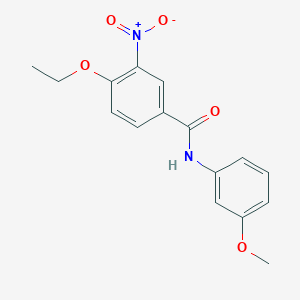
![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)


![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)